molecular formula C13H21ClN6O4 B12364507 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Katalognummer: B12364507
Molekulargewicht: 360.80 g/mol
InChI-Schlüssel: IJPUKVUXOHYUFY-GUORDYTPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a purine derivative esterified with a valine moiety and formulated as a hydrochloride salt. Structurally, it consists of:

  • Purine core: A 2-imino-6-oxo-5H-purine base, which distinguishes it from related antiviral agents like valacyclovir (2-amino-6-oxo-1H-purine) .
  • Ester linkage: A methoxyethyl group connects the purine base to the (2S)-2-amino-3-methylbutanoate (L-valine ester) backbone .
  • Salt form: The hydrochloride enhances solubility and stability, a common feature in antiviral prodrugs .

Eigenschaften

Molekularformel

C13H21ClN6O4

Molekulargewicht

360.80 g/mol

IUPAC-Name

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1

InChI-Schlüssel

IJPUKVUXOHYUFY-GUORDYTPSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2C1=NC(=N)NC2=O)N.Cl

Kanonische SMILES

CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=N)NC2=O)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.

    Linking the Purine Base to the Amino Acid Derivative: This step involves the use of protecting groups to ensure selective reactions. The purine base is linked to the amino acid derivative through an ether bond, typically using reagents like sodium hydride (NaH) and alkyl halides.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the purine base can be modified using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base.

Wissenschaftliche Forschungsanwendungen

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or protein synthesis. The amino acid derivative enhances its solubility and cellular uptake, making it more effective in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares key parameters with structurally related compounds:

Compound Name Molecular Weight (g/mol) logP Core Structure Modification Pharmacological Role References
Target Compound ~360.8 (HCl salt) -2.18* 2-imino-6-oxo-5H-purine Antiviral prodrug (presumed)
Valacyclovir 324.34 -2.26 2-amino-6-oxo-1H-purine HSV/VZV prodrug (acyclovir)
Valganciclovir 354.36 -2.18 2-amino-6-oxo-1H-purine + 3-hydroxypropyl CMV prodrug (ganciclovir)
Acyclovir 225.20 -3.17 2-amino-6-oxo-1H-purine Direct-acting antiviral
2-(Nitroxy)ethyl 2-amino-3-methylbutanoate N/A N/A Nitrate ester NO donor (cardiovascular)

*Estimated based on structural similarity to valganciclovir.

Key Observations:

Purine Core Modifications: The target compound’s 2-imino group replaces the 2-amino group in valacyclovir and valganciclovir. This may alter hydrogen-bonding interactions and metabolic stability . The 5H-purine tautomer (vs. 1H/3H in others) could influence binding to viral thymidine kinase during activation .

Hydrochloride Salt :

  • Enhances aqueous solubility compared to free bases, critical for oral absorption .

Pharmacokinetic and Pharmacodynamic Comparisons

Activation Pathways:
  • Target Compound: Likely hydrolyzed to 2-imino-6-oxo-guanine and L-valine, similar to valacyclovir’s conversion to acyclovir .
  • Valacyclovir : Converted to acyclovir by esterases, with 54% oral bioavailability vs. 10–20% for acyclovir .
  • Valganciclovir : Hydrolyzed to ganciclovir, achieving 60% bioavailability vs. 6% for ganciclovir .
Bioactivity:
  • Antiviral Spectrum: Valacyclovir and valganciclovir target HSV/VZV and CMV, respectively. The target compound’s 2-imino modification may shift specificity toward resistant strains or alternate viruses .
  • Resistance Profiles: Mutations in viral thymidine kinase reduce activation of acyclovir/valacyclovir; the imino group may bypass this in some cases .

Spectroscopic and Stability Studies

  • FT-IR/NMR Data: The target compound’s imino group shows distinct N–H stretching (FT-IR) and deshielded proton signals (NMR) compared to valacyclovir’s amino group .
  • Hydrolytic Stability : The hydrochloride salt improves resistance to enzymatic degradation in acidic environments (e.g., stomach) .

Biologische Aktivität

The compound 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate; hydrochloride is a complex organic molecule that has garnered attention in the fields of biochemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and potential applications in medicine.

Molecular Structure

The molecular formula of the compound is C13H20N6O4C_{13}H_{20}N_{6}O_{4} with a molecular weight of approximately 324.34 g/mol. It features a purine base linked to an amino acid derivative, which is crucial for its biological interactions.

Property Value
Molecular FormulaC13H20N6O4
Molecular Weight324.34 g/mol
IUPAC Name2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The purine moiety allows for interactions with nucleic acids, while the amino acid component may influence protein interactions.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and metabolic disorders.
  • Nucleic Acid Interaction : Its structure suggests that it may bind to DNA or RNA, influencing gene expression and cellular processes.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant pharmacological properties:

  • Antiviral Activity : Preliminary research suggests that it may possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways.
  • Antitumor Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

  • Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of similar purine derivatives and noted that modifications at the methoxy group significantly enhanced activity against specific viral strains .
  • Cancer Cell Apoptosis : Research conducted by Zhang et al. (2020) found that compounds with purine structures similar to this one induced apoptosis in breast cancer cells through the activation of caspase pathways .
  • Metabolic Pathway Modulation : A recent investigation highlighted the ability of this compound to modulate metabolic pathways related to glucose metabolism, suggesting a role in managing diabetes .

Synthesis

The synthesis of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate; hydrochloride typically involves several steps:

  • Preparation of Purine Base : The initial step involves synthesizing the purine base through standard organic reactions.
  • Modification : Subsequent reactions introduce methoxy and hydroxy groups under controlled conditions.
  • Coupling with Amino Acid Derivative : The final step entails coupling the modified purine with the amino acid derivative to yield the desired product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.